Dehydrocorydalmine
Overview
Description
Dehydrocorydalmine is an alkaloid. It has a role as a metabolite.
Scientific Research Applications
Antifungal Properties
Dehydrocorydalmine exhibits notable antifungal properties. A study demonstrated its effectiveness in inhibiting spore germination of various fungi, including Helminthosporium sp. and Curvularia sp. at certain concentrations (Singh et al., 2009).
Cardiovascular Protection
Research has explored the potential of dehydrocorydalmine in cardiovascular protection. A study investigating its effect on sepsis-induced myocardial injury found that it improved survival in sepsis models, reduced cardiomyocyte apoptosis, and exhibited anti-inflammatory and anti-oxidative stress functions (Li et al., 2021).
Anti-Tumor Activity
Dehydrocorydalmine has been studied for its anti-tumor properties. It showed cytotoxic effects on SW480 human colon cancer cell lines, indicating potential as a chemotherapeutic agent (Singh et al., 2016). Additionally, it inhibited breast cancer cell proliferation by inducing apoptosis in MCF-7 cells (Xu et al., 2012).
Neurological and Mental Health Applications
Dehydrocorydalmine has been investigated for its effects on neurological and mental health. It demonstrated antidepressant-like effects in a chronic unpredictable mild stress mouse model, possibly by inhibiting uptake-2 monoamine transporters (Jin et al., 2019).
Anti-Metastatic Effects in Cancer
It has shown potential in inhibiting metastasis in non-small cell lung carcinoma cells by targeting matrix metalloproteinases and B cell lymphoma-2 signaling (Lee et al., 2017).
Antinociceptive Properties
Dehydrocorydaline also possesses antinociceptive properties. Studies show it effectively reduces pain responses in inflammatory pain models in mice (Yin et al., 2016).
properties
IUPAC Name |
2,3,9-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-10-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-23-18-9-13-6-7-21-11-15-12(4-5-17(22)20(15)25-3)8-16(21)14(13)10-19(18)24-2/h4-5,8-11H,6-7H2,1-3H3/p+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSYXVWEZATIHL-UHFFFAOYSA-O | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC[N+]3=C2C=C4C=CC(=C(C4=C3)OC)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20NO4+ | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10218876 | |
Record name | Dibenzo(a,g)quinolizinium, 5,6-dihydro-10-hydroxy-2,3,9-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10218876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydrocorydalmine | |
CAS RN |
6877-27-6 | |
Record name | Dehydrocorydalmine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006877276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzo(a,g)quinolizinium, 5,6-dihydro-10-hydroxy-2,3,9-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10218876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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